3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine
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Overview
Description
3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the piperidine ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions.
Scientific Research Applications
3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[1-[(4-methoxyphenyl)methyl]piperidin-2-yl]pyridine: Lacks the phenylmethoxy group, which may affect its binding affinity and specificity.
3-[1-[(4-hydroxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness
3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-28-24-13-12-21(16-25(24)29-19-20-8-3-2-4-9-20)18-27-15-6-5-11-23(27)22-10-7-14-26-17-22/h2-4,7-10,12-14,16-17,23H,5-6,11,15,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEAWTMYCXLWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCCC2C3=CN=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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